molecular formula C21H19N5O2 B4293083 6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

Cat. No.: B4293083
M. Wt: 373.4 g/mol
InChI Key: DRJWJGNEJSELDM-UHFFFAOYSA-N
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Description

6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-component reaction. One common method is the one-pot four-component reaction, which includes the following steps:

Industrial Production Methods

Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts are also explored to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with kinases and other important proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide lies in its specific substituents, which confer distinct biological activities and chemical properties. The presence of the 2-propoxyphenyl and pyridin-4-yl groups enhances its potential interactions with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

6-amino-4-(2-propoxyphenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-11-27-16-6-4-3-5-14(16)17-15(12-22)20(23)28-21-18(17)19(25-26-21)13-7-9-24-10-8-13/h3-10,17H,2,11,23H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWJGNEJSELDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
Reactant of Route 2
6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
Reactant of Route 3
6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
Reactant of Route 4
6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
Reactant of Route 5
6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
Reactant of Route 6
6-amino-4-(2-propoxyphenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

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